molecular formula C13H11ClN4O2S B6530237 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019097-00-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6530237
M. Wt: 322.77 g/mol
InChI Key: SNDFGUPYLWIDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CMC-Pyrazole) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazole and belongs to the class of benzothiazoles. CMC-Pyrazole has been found to possess a variety of biochemical and physiological effects, which makes it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the desired product.

Starting Materials
7-chloro-4-methoxy-1,3-benzothiazol-2-amine, 1-methyl-1H-pyrazole-5-carboxylic acid, Coupling agent (e.g. EDC, HATU, DCC)

Reaction
Step 1: Dissolve 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g. DMF, DMSO, THF)., Step 2: Add a coupling agent (e.g. EDC, HATU, DCC) to the reaction mixture and stir for a period of time (e.g. 2-4 hours) at room temperature or under reflux., Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide.

Mechanism Of Action

The exact mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of enzymes, such as cyclooxygenase-2, and inhibits their activity. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is thought to modulate the activity of calcium-binding proteins, which are involved in the regulation of cell growth and differentiation. It is also believed that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide may act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins.

Biochemical And Physiological Effects

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, and to modulate the activity of calcium-binding proteins. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells, and to act as an anti-inflammatory agent. Furthermore, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant properties, and to modulate the activity of several other proteins.

Advantages And Limitations For Lab Experiments

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under physiological conditions. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research. However, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations for use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents, making it difficult to work with. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has not been extensively studied and its exact mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its mechanism of action and to identify the specific proteins it binds to and modulates. Additionally, further research could be conducted on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s ability to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. Additionally, further research could be conducted to investigate N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s antioxidant properties and its potential to modulate the activity of other proteins. Finally, further research could be conducted to investigate the potential applications of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in the pharmaceutical and medical fields.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been used to study the inhibition of enzymes, such as cyclooxygenase-2, and to investigate the role of calcium in the regulation of cell growth and differentiation. N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has also been tested for its ability to inhibit the growth of cancer cells, and for its potential to act as an anti-inflammatory agent. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential to act as a protective agent against oxidative stress, as well as for its ability to modulate the activity of several other proteins.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-18-8(5-6-15-18)12(19)17-13-16-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDFGUPYLWIDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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